Solabegron Acyl Glucuronide
Description
Properties
CAS No. |
1357466-24-0 |
|---|---|
Molecular Formula |
C₂₉H₃₁ClN₂O₉ |
Molecular Weight |
587.02 |
Synonyms |
1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
Enzymology and Biotransformation Pathways of Solabegron Acyl Glucuronide Formation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Solabegron (B109787) Acyl Glucuronidation
No publicly available studies have identified or characterized the specific UGT isoforms responsible for the acyl glucuronidation of solabegron.
Subfamily and Isoform Specificity (e.g., UGT1A, UGT2B involvement)
Information regarding the involvement of UGT1A or UGT2B subfamilies and specific isoforms in the formation of Solabegron Acyl Glucuronide is not available in the scientific literature.
Kinetic Parameters of Solabegron Glucuronidation (e.g., Apparent K_m, V_max, Intrinsic Clearance)
There are no published data on the kinetic parameters for the glucuronidation of solabegron.
Metabolic Site Specificity of Acyl Glucuronide Conjugation on the Solabegron Moiety
The specific site on the solabegron molecule where acyl glucuronide conjugation occurs has not been publicly disclosed.
Comparative Glucuronidation Profiles Across Preclinical Species and In Vitro Systems
Comparative studies on the glucuronidation of solabegron across different preclinical species or in various in vitro systems have not been published.
Evaluation of Species-Specific Differences in Metabolic Rates
Data on species-specific differences in the metabolic rates of solabegron glucuronidation are not available.
Assessment of Tissue-Specific Glucuronidation (e.g., Liver, Intestine, Kidney)
There is no information available regarding the tissue-specific glucuronidation of solabegron in the liver, intestine, or kidney.
Chemical Reactivity, Stability, and Degradation Pathways of Solabegron Acyl Glucuronide
Intramolecular Acyl Migration of Solabegron (B109787) Acyl Glucuronide
Acyl glucuronides are known to be chemically unstable, and a key degradation pathway is intramolecular acyl migration. currentseparations.com This non-enzymatic process involves the rearrangement of the acyl group (the Solabegron moiety) from its initial C-1 ester linkage on the glucuronic acid ring to the hydroxyl groups at positions C-2, C-3, and C-4. currentseparations.com This reaction is significant as the resulting positional isomers have different chemical and biochemical properties compared to the parent 1-O-β-acyl glucuronide.
Mechanisms of Positional Isomer Formation (e.g., 2-, 3-, 4-O-Acyl Isomers)
The formation of positional isomers of Solabegron Acyl Glucuronide is expected to follow the established mechanism for other acyl glucuronides. The process is initiated by the nucleophilic attack of the adjacent C-2 hydroxyl group on the carbonyl carbon of the C-1 ester. This leads to the formation of a transient orthoester intermediate, which then resolves to form the more thermodynamically stable 2-O-acyl isomer. Subsequently, the acyl group can continue to migrate to the C-3 and C-4 positions through similar intramolecular transesterification reactions. currentseparations.com This migration cascade results in a mixture of 1-, 2-, 3-, and 4-O-acyl positional isomers in equilibrium. nih.gov The rearrangement from the C-2 to the C-1 position is generally not favored. hyphadiscovery.com
Influence of Physiologically Relevant pH and Temperature on Acyl Migration Kinetics
The rate of intramolecular acyl migration is highly dependent on pH and temperature. currentseparations.com The reaction is base-catalyzed, and the kinetics accelerate significantly as the pH increases above 6.5. nih.gov At physiological pH (around 7.4) and temperature (37°C), this rearrangement can be rapid. currentseparations.comnih.gov Conversely, under acidic conditions (pH 3-4), acyl glucuronides are considerably more stable, which is a critical consideration for the handling and analysis of biological samples. currentseparations.com Increased temperature also accelerates the migration rate, consistent with general chemical kinetics. scispace.com
The stability of acyl glucuronides is often evaluated by measuring their half-life (t½) under specific conditions. While specific data for this compound is not publicly available, the following table provides illustrative half-lives for other drug acyl glucuronides at physiological pH and temperature, demonstrating the typical range of reactivity.
| Compound Acyl Glucuronide | Half-life (t½) at pH 7.4, 37°C (hours) | Reactivity Class (Illustrative) |
|---|---|---|
| Diclofenac-AG | ~0.7 | High |
| Zomepirac-AG | ~0.3 | Very High |
| Ibuprofen-AG | ~12.5 | Moderate |
| Furosemide-AG | ~48 | Low |
This table is illustrative of the range of stabilities observed for different acyl glucuronides and is based on widely studied compounds to demonstrate the concept of pH-dependent kinetics. currentseparations.com
Hydrolytic Cleavage of this compound and its Isomers
In addition to acyl migration, this compound and its isomers can undergo hydrolysis, a cleavage reaction that releases the parent drug, Solabegron, and glucuronic acid. nih.gov This degradation can occur through both enzymatic and non-enzymatic pathways. nih.gov
Enzymatic Hydrolysis Pathways (e.g., Beta-Glucuronidase Activity)
Enzymatic hydrolysis is a significant pathway for the cleavage of acyl glucuronides in the body. nih.gov Beta-glucuronidases, enzymes present in various tissues and the gut flora, can catalyze the hydrolysis of the 1-O-β-acyl glucuronide isomer, releasing the parent aglycone (Solabegron). nih.govhyphadiscovery.com This process can lead to the enterohepatic circulation of the parent drug. nih.gov It is important to note that the positional isomers (2-, 3-, and 4-O-acyl) are generally poor substrates for beta-glucuronidase and are more resistant to this enzymatic cleavage. nih.govscispace.com Other enzymes, such as esterases found in the liver, can also contribute to the hydrolysis of acyl glucuronides. nih.govnih.gov
Formation of Reactive Intermediates and Covalent Adducts
A significant toxicological concern with acyl glucuronides is their ability to act as electrophilic intermediates that can covalently bind to macromolecules like proteins. nih.govnih.gov This reactivity is a direct consequence of the unstable ester linkage and the subsequent formation of isomers. Two primary mechanisms are proposed for this covalent binding:
Transacylation: The 1-O-β-acyl glucuronide, and potentially its isomers, can directly react with nucleophilic groups (e.g., -NH2, -SH) on proteins. nih.gov This reaction, known as transacylation or acylation, results in the formation of a stable amide or thioester bond between the drug and the protein, displacing the glucuronic acid moiety. nih.govnih.gov
Glycation: This mechanism involves the rearranged isomers. Following acyl migration, the glucuronic acid ring of the 2-, 3-, or 4-O-acyl isomers can open to expose a reactive aldehyde group. hyphadiscovery.com This aldehyde can then react with primary amine groups on proteins (such as lysine (B10760008) residues) to form a Schiff base, which subsequently rearranges to a more stable ketoamine linkage (an Amadori product). hyphadiscovery.com This process is known as glycation. nih.gov
The formation of these drug-protein adducts can potentially alter the protein's function or trigger an immune response. nih.govnih.gov
Mechanisms of Covalent Binding to Endogenous Macromolecules (e.g., Proteins)
No public data is available on the mechanisms of covalent binding of this compound to endogenous macromolecules.
Structural Determinants Governing Reactivity and Adduct Formation Potential
No public data is available on the structural determinants of this compound that govern its reactivity and potential for adduct formation.
Physicochemical Factors Influencing Acyl Glucuronide Stability and Reactivity
No public data is available on the specific physicochemical factors that influence the stability and reactivity of this compound.
Advanced Analytical Methodologies for Solabegron Acyl Glucuronide Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to separating solabegron (B109787) acyl glucuronide from its parent compound, solabegron, and other metabolites, as well as from endogenous components in biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of acyl glucuronides. scispace.com This technique offers direct measurement capabilities without the need for derivatization or hydrolysis, which can introduce inaccuracies. scispace.com The high selectivity of triple quadrupole LC-MS/MS instruments allows for the direct analysis of these metabolites in complex biological samples. scispace.com
For the analysis of similar compounds, such as mirabegron (B1684304) and its metabolites, validated LC-MS/MS methods have been successfully developed. nih.gov These methods often employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. nih.gov Chromatographic separation is typically achieved on C8 or C18 analytical columns, with detection performed using a triple-quadrupole mass spectrometer. nih.gov The validation of these methods demonstrates their precision, accuracy, and selectivity in determining the concentrations of the parent drug and its metabolites in human plasma. nih.gov
A key challenge in LC-MS/MS analysis is the potential for in-source fragmentation or cross-talk, where the glucuronide conjugate breaks down to the aglycone in the ion source, leading to an overestimation of the parent compound. scispace.com Proper chromatographic separation of the acyl glucuronide from the parent drug is therefore essential to mitigate this issue. scispace.com
Table 1: Representative LC-MS/MS Parameters for Acyl Glucuronide Analysis
| Parameter | Typical Conditions |
| Chromatographic Column | C18 or C8 reversed-phase |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) |
| Ionization Source | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Spectrometer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table presents generalized conditions; specific parameters would be optimized for solabegron acyl glucuronide.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of this compound. When coupled with various detectors, it provides robust analytical methods. For related compounds like mirabegron, HPLC methods have been developed using C18 columns with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. jmchemsci.com
The separation of the parent drug from its acyl glucuronide and potential isomeric rearrangement products is critical. nih.gov Isocratic or gradient elution methods can be optimized to achieve the necessary resolution. nih.govgoogle.com The choice of detector depends on the analytical requirements. UV detection is common, though less sensitive and specific than mass spectrometry. nih.govnih.gov Fluorescence detection can be employed if the molecule is fluorescent or can be derivatized with a fluorescent tag.
The development of stability-indicating HPLC methods is particularly important for acyl glucuronides to monitor for degradation products that may form during sample handling and analysis. nih.gov
Spectroscopic Approaches for Structural Elucidation and Kinetic Analysis
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for studying its kinetic behavior, such as isomerization and hydrolysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites. hyphadiscovery.com While LC-MS/MS can suggest potential structures based on mass-to-charge ratios and fragmentation patterns, NMR provides definitive structural information. hyphadiscovery.com For acyl glucuronides, NMR can distinguish between the different positional isomers that can form through acyl migration. nih.gov
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule. hyphadiscovery.comukm.my The anomeric proton of the glucuronic acid moiety is a key diagnostic signal in ¹H NMR spectra, and its disappearance can be used to monitor the degradation kinetics of the 1-O-acyl glucuronide. nih.gov NMR analysis allows for the differentiation between acyl migration and hydrolysis pathways. nih.gov
A significant advantage of NMR is its ability to characterize novel metabolites. hyphadiscovery.com Even with small amounts of purified material (10-30 µg), modern NMR instruments equipped with cryoprobes can acquire detailed structural datasets. hyphadiscovery.com
Table 2: Key NMR Techniques for Acyl Glucuronide Characterization
| NMR Experiment | Information Provided |
| ¹H NMR | Provides information on the proton environment and can be used to monitor degradation kinetics. nih.gov |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. ukm.my |
| COSY | Establishes proton-proton correlations through bonds. hyphadiscovery.com |
| HSQC | Correlates protons to their directly attached carbons. hyphadiscovery.com |
| HMBC | Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule. hyphadiscovery.com |
| NOESY | Reveals through-space interactions between protons, aiding in stereochemical assignments. hyphadiscovery.com |
Advanced mass spectrometry techniques offer enhanced capabilities for the analysis of complex mixtures and the separation of isomers. Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIM-MS) is an emerging technology that can separate isomeric acyl glucuronides based on their shape and size (collision cross-section). nih.gov
Conventional traveling-wave ion mobility spectrometry may lack the resolution to separate these isomers; however, multiple passes through a cyclic ion mobility device can achieve this separation. nih.gov This technique allows for the rapid analysis of acyl migration kinetics without the need for chromatographic separation. nih.gov The ability to monitor the rate of transacylation at different pH values in real-time can provide valuable insights into the stability of this compound. nih.gov
Strategies for Sample Preparation and Handling to Preserve Acyl Glucuronide Integrity
The inherent instability of acyl glucuronides necessitates meticulous sample preparation and handling procedures to prevent their degradation. nih.gov Factors such as pH, temperature, and the presence of enzymes can all impact the stability of these metabolites. nih.gov
To minimize hydrolysis and acyl migration, biological samples should be collected and processed under specific conditions. This often involves immediate cooling of the samples and adjusting the pH to a more acidic range (around 3-4) to slow down these degradation reactions. scispace.com The use of esterase inhibitors may also be necessary to prevent enzymatic degradation in plasma samples.
For storage, samples should be kept at low temperatures, such as -70°C or below, to maintain the integrity of the acyl glucuronide. scispace.com During sample processing, it is crucial to maintain these acidic and low-temperature conditions as much as possible. scispace.com
Table 3: Recommended Sample Handling and Preparation Conditions for Acyl Glucuronides
| Step | Recommended Condition | Rationale |
| Sample Collection | Immediate cooling (e.g., on ice) | To slow down enzymatic and chemical degradation. scispace.com |
| pH Adjustment | Acidification to pH 3-4 | To inhibit pH-dependent hydrolysis and acyl migration. scispace.com |
| Storage | ≤ -70°C | To ensure long-term stability. |
| Extraction | Acidic conditions for LLE | To maintain the protonated state of the glucuronic acid moiety and improve extraction efficiency. scispace.com |
Challenges in the Analytical Quantification and Isomeric Differentiation of Acyl Glucuronides
The bioanalysis of acyl glucuronides is inherently complex due to their chemical instability. scispace.comnih.gov These metabolites are susceptible to two primary degradation pathways under physiological conditions: hydrolysis and acyl migration. currentseparations.comnih.gov Hydrolysis involves the cleavage of the ester linkage, reverting the metabolite back to the parent drug (aglycone), which can lead to an overestimation of the parent drug's concentration and an underestimation of the metabolite's. nih.gov
Acyl migration is an intramolecular rearrangement where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. currentseparations.comnih.gov This process results in the formation of positional isomers (β-1-O-acyl glucuronide being the initial biosynthetic product, which can isomerize to 2-, 3-, and 4-O-acyl isomers). These isomers often exhibit different chemical reactivities and may not be susceptible to enzymatic hydrolysis by β-glucuronidase, further complicating their analysis. currentseparations.com
The analytical quantification of this compound is therefore fraught with challenges that necessitate meticulous method development and validation. Key difficulties include:
Analyte Instability: Sol-AG, like other acyl glucuronides, is prone to degradation in biological matrices (e.g., plasma, urine) and during sample processing and storage. This instability can lead to inaccurate measurements of both the metabolite and the parent compound, Solabegron. nih.gov
Isomeric Co-elution: The positional isomers of Sol-AG may have very similar physicochemical properties, making their chromatographic separation difficult. currentseparations.comnih.gov Co-elution of these isomers can interfere with accurate quantification of the primary 1-O-β-glucuronide metabolite.
Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in mass spectrometry-based assays, leading to ion suppression or enhancement and, consequently, inaccurate quantification. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl glucuronides due to its high sensitivity and selectivity. scispace.comnih.gov However, even with this powerful technique, careful optimization of sample handling (e.g., immediate acidification and freezing of samples), chromatographic conditions, and mass spectrometric parameters is essential to ensure reliable and reproducible results. researchgate.net
Table 1: General Challenges in Acyl Glucuronide Bioanalysis
| Challenge | Description | Analytical Implication |
| Hydrolysis | Cleavage of the ester bond, reverting to the parent drug. | Underestimation of the acyl glucuronide and overestimation of the parent drug. |
| Acyl Migration | Intramolecular rearrangement to form positional isomers. | Difficulty in quantifying the primary metabolite and potential for co-elution. |
| Matrix Effects | Interference from endogenous components in biological samples. | Inaccurate quantification due to ion suppression or enhancement. |
| Analyte Instability | Degradation during sample collection, storage, and analysis. | Inaccurate and imprecise results. |
Utilization of Stable Isotope Labeled Standards (e.g., this compound-d4, -d8, -13C6) in Analytical Research
To address the formidable challenges in the bioanalysis of acyl glucuronides, the use of stable isotope-labeled (SIL) internal standards is a widely accepted and often essential strategy. nih.gov SIL standards are analogues of the analyte in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For this compound, isotopically labeled standards such as this compound-d4, -d8, and -13C6 are invaluable tools.
The fundamental principle behind the utility of SIL standards is that they are chemically identical to the analyte and thus exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, they can be distinguished from the unlabeled analyte by the mass spectrometer.
The key advantages of using SIL standards like this compound-d4, -d8, or -13C6 in analytical research include:
Correction for Analyte Loss and Variability: Since the SIL standard is added to the sample at the earliest stage of analysis, it experiences the same potential for degradation (hydrolysis and acyl migration) and loss during extraction and sample handling as the endogenous analyte. By measuring the ratio of the analyte to the SIL standard, any variability in the analytical process can be effectively normalized, leading to significantly improved accuracy and precision. nih.gov
Mitigation of Matrix Effects: The SIL standard co-elutes with the analyte and is subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. The use of the analyte-to-internal standard peak area ratio effectively cancels out these matrix-induced variations. nih.gov
Accurate Quantification: The use of a SIL internal standard allows for the construction of more reliable calibration curves and ensures the accurate determination of the true concentration of this compound in complex biological matrices.
While specific research detailing the application of this compound-d4, -d8, and -13C6 is not extensively available in peer-reviewed literature, the established principles of their use in acyl glucuronide bioanalysis provide a clear framework for their application. For instance, in a typical LC-MS/MS assay for Sol-AG, a known amount of this compound-d4 would be added to the biological sample as an internal standard. The sample would then undergo extraction and analysis. The ratio of the mass spectrometric response of the endogenous Sol-AG to that of the this compound-d4 would be used to calculate the concentration of the metabolite.
Table 2: Properties and Applications of Stable Isotope Labeled this compound Standards
| Labeled Standard | Isotopic Label | Mass Shift | Typical Application in Analytical Research |
| This compound-d4 | Deuterium (4 atoms) | +4 Da | Internal standard for quantitative LC-MS/MS bioanalysis to correct for analyte loss and matrix effects. |
| This compound-d8 | Deuterium (8 atoms) | +8 Da | Similar to -d4, used as an internal standard, potentially in studies requiring a larger mass difference from the analyte. |
| This compound-13C6 | Carbon-13 (6 atoms) | +6 Da | Internal standard in metabolic studies to trace the fate of the molecule and for absolute quantification. |
Mechanistic Research of Solabegron Acyl Glucuronide in Preclinical Models and in Vitro Systems
In Vitro Metabolic Stability and Reactivity Studies
The in vitro stability of an acyl glucuronide is a key determinant of its in vivo behavior. These studies are essential for predicting the metabolite's persistence in the body and its potential for chemical reactions such as hydrolysis and acyl migration. nih.gov
Microsomal Incubation Studies to Assess Glucuronide Formation and Degradation
Microsomal incubation studies are a fundamental tool for evaluating the formation and subsequent degradation of acyl glucuronides. Human liver microsomes contain a host of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, as well as hydrolytic enzymes like esterases that can break down the formed conjugates. nih.govliverpool.ac.uk
The formation of Solabegron (B109787) Acyl Glucuronide is catalyzed by UGT enzymes in the presence of the cofactor UDP-glucuronic acid (UDPGA). xenotech.com In vitro systems using liver microsomes can be supplemented with UDPGA to study the rate of formation of the glucuronide from the parent drug, solabegron. xenotech.com Conversely, the degradation of the acyl glucuronide can be assessed by monitoring its disappearance over time in incubations with liver microsomes. nih.gov This degradation can occur via two primary pathways: enzymatic hydrolysis back to the parent compound, solabegron, and non-enzymatic intramolecular acyl migration to form positional isomers. nih.govliverpool.ac.uk The rate of enzymatic hydrolysis in human liver microsomes has been correlated with the potential for idiosyncratic drug toxicity for some carboxylic acid drugs. nih.gov
The stability of acyl glucuronides can be influenced by the structure of the parent drug. xenotech.com For instance, studies on other carboxylic acid-containing drugs have shown that even minor structural changes can significantly alter the reactivity and degradation half-life of their corresponding acyl glucuronides. xenotech.com
Table 1: General Half-Lives of Acyl Glucuronides in Different In Vitro Systems This table presents generalized data for the class of acyl glucuronides and is not specific to Solabegron Acyl Glucuronide.
| In Vitro System | Typical Half-Life Range | Primary Degradation Pathways | Reference |
|---|---|---|---|
| Phosphate Buffer (pH 7.4) | Minutes to Hours | Acyl Migration, Hydrolysis | liverpool.ac.ukresearchgate.net |
| Human Liver Microsomes | Variable | Enzymatic Hydrolysis, Acyl Migration | nih.gov |
| Human Plasma / HSA | Variable | Hydrolysis | liverpool.ac.ukresearchgate.net |
Hepatocyte and Other Cell-Based Assays for Metabolite Formation and Disposition
Hepatocytes, containing the full array of both Phase I and Phase II metabolic enzymes and transporters within an intact cellular structure, offer a more comprehensive model for studying metabolite formation and disposition compared to microsomes. evotec.com Cryopreserved hepatocytes from various species are commonly used to investigate interspecies differences in metabolism. evotec.com
Investigation of Interaction with Biological Transport Systems
The distribution and elimination of polar metabolites like acyl glucuronides are highly dependent on transport proteins. nih.govnih.gov These transporters, belonging mainly to the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, mediate the movement of compounds across cellular membranes. nih.gov
Role of Efflux Transporters in Glucuronide Disposition (e.g., MRPs, BCRP)
Efflux transporters are critical for pumping metabolites out of cells, for instance, from hepatocytes into the bile or blood. nih.gov Multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are key ABC transporters involved in the efflux of glucuronide conjugates. nih.govnih.gov
Multidrug Resistance-Associated Proteins (MRPs): Several MRP isoforms (e.g., MRP2, MRP3, MRP4) are known to transport glucuronide conjugates. MRP2 is primarily located on the apical membrane of hepatocytes and enterocytes, facilitating biliary and intestinal excretion, while MRP3 and MRP4 are found on the basolateral membrane, mediating efflux back into the bloodstream. nih.gov In vitro studies using cell lines overexpressing these transporters are used to determine if a compound is a substrate or inhibitor of a specific MRP isoform. researchgate.net
Breast Cancer Resistance Protein (BCRP): BCRP (or ABCG2) is another important efflux transporter located on the apical membrane of tissues like the liver, intestine, and the blood-brain barrier. nih.govsolvobiotech.com It is known to transport a wide range of substrates, including glucuronidated metabolites. nih.govresearchgate.net The interaction of acyl glucuronides with BCRP can be investigated using vesicular transport assays or whole-cell systems. researchgate.net
Understanding the interaction of this compound with these efflux transporters is vital for predicting its routes of elimination and potential for causing or being a victim of drug-drug interactions. solvobiotech.comnih.gov
Uptake Transporters Influencing Glucuronide Intracellular Concentrations
Uptake transporters, primarily from the SLC superfamily, mediate the entry of compounds into cells. nih.gov Organic anion transporting polypeptides (OATPs) are key uptake transporters in the liver, responsible for the uptake of a wide variety of compounds, including glucuronide conjugates, from the blood into hepatocytes. nih.govnih.gov
Organic Anion Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3 are major hepatic uptake transporters. frontiersin.org Their activity can significantly influence the intracellular concentration of acyl glucuronides in the liver, thereby affecting both their potential for further metabolism or biliary excretion and their potential to cause hepatotoxicity. nih.govnih.gov The interaction of this compound with these transporters can be studied using cells engineered to express specific OATP isoforms. mdpi.com
Table 2: Key Transporters Involved in Acyl Glucuronide Disposition This table provides a general overview of transporters relevant to the class of acyl glucuronides and is not based on specific data for this compound.
| Transporter | Family | Location (Liver) | Function | Potential Impact on Acyl Glucuronides | Reference |
|---|---|---|---|---|---|
| OATP1B1 | SLC | Basolateral | Uptake into Hepatocytes | Influences hepatic clearance and exposure | nih.govfrontiersin.org |
| OATP1B3 | SLC | Basolateral | Uptake into Hepatocytes | Influences hepatic clearance and exposure | nih.govfrontiersin.org |
| MRP2 | ABC | Apical | Biliary Efflux | Mediates elimination from the liver into bile | nih.govresearchgate.net |
| MRP3 | ABC | Basolateral | Efflux into Blood | Contributes to systemic exposure | nih.gov |
| BCRP | ABC | Apical | Biliary Efflux | Mediates elimination from the liver into bile | nih.govresearchgate.net |
Protein Binding Characteristics of this compound
The extent to which a drug or its metabolite binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. nih.gov Acyl glucuronides are known to be reactive and can bind covalently to proteins, a phenomenon that has been linked to idiosyncratic drug reactions for some drugs. nih.govnih.gov
The binding of this compound to plasma proteins would be expected to influence its distribution and clearance. nih.gov The unbound fraction is generally considered to be the pharmacologically active portion and the fraction available for transport and elimination. In vitro experiments, such as equilibrium dialysis or ultrafiltration, are used to determine the percentage of the acyl glucuronide that is bound to plasma proteins. For some acyl glucuronides, this binding can be irreversible due to covalent bond formation with nucleophilic amino acid residues on proteins like albumin. nih.govnih.gov Studies with other acyl glucuronides have shown that this covalent binding can be time- and pH-dependent. nih.gov
In Vitro Assessment of Binding to Plasma Proteins (e.g., Human Serum Albumin)
The binding of drug metabolites to plasma proteins, such as human serum albumin (HSA), is a key determinant of their pharmacokinetic profile and potential for toxicity. Acyl glucuronides are known to bind covalently to plasma proteins, a process that can influence their distribution and elimination. nih.gov While specific in vitro studies on the plasma protein binding of this compound are not extensively detailed in publicly available literature, the general principles of acyl glucuronide interactions with plasma proteins are well-established.
In vitro methods like equilibrium dialysis, ultrafiltration, and ultracentrifugation are commonly employed to assess the extent of drug-protein binding. nih.gov For instance, studies on other carboxylic acid-containing drugs have demonstrated significant irreversible binding to plasma proteins. nih.gov The rate of plasma protein binding can vary depending on the concentration of the metabolite. nih.gov
To illustrate the typical data obtained from such assessments, the following table shows the plasma protein binding rates for a novel macrolide lactone, lekethromycin, at different concentrations in rat plasma. nih.gov This provides a conceptual framework for how the binding of this compound might be assessed.
Table 1: Illustrative Plasma Protein Binding of a Drug in Rat Plasma
| Concentration (ng/mL) | Binding Rate (%) |
|---|---|
| 10 | 91 ± 4 |
| 100 | 88 ± 5 |
| 200 | 85 ± 6 |
| 400 | 82 ± 7 |
| 800 | 78 ± 9 |
Data adapted from a study on lekethromycin and is for illustrative purposes only. nih.gov
A high degree of plasma protein binding can indicate a lower fraction of the free metabolite available to interact with its target or to be eliminated. nih.gov
Identification of Covalent Binding Sites on Specific Proteins
The covalent modification of proteins by reactive metabolites like acyl glucuronides can potentially lead to adverse drug reactions. nih.govnih.gov Tandem mass spectrometry is a powerful technique used to identify the specific sites of covalent binding on proteins. nih.govnih.gov Studies on other acyl glucuronides have successfully identified the amino acid residues that are targeted.
A notable example is the investigation of tolmetin (B1215870) glucuronide's interaction with human serum albumin. nih.govnih.gov In these studies, the protein was incubated with the acyl glucuronide, and after enzymatic digestion, the resulting peptides were analyzed. This allowed for the identification of specific lysine (B10760008) residues as the primary sites of covalent adduction. nih.govnih.gov The formation of these adducts is proposed to occur via an imine mechanism, following acyl migration. nih.govnih.gov
The following table summarizes the identified covalent binding sites of tolmetin glucuronide on human serum albumin, illustrating the level of detail that can be obtained from such research.
Table 2: Identified Covalent Binding Sites of Tolmetin Glucuronide on Human Serum Albumin
| Protein | Binding Site (Amino Acid Residue) | Classification |
|---|---|---|
| Human Serum Albumin | Lys-195 | Major |
| Human Serum Albumin | Lys-199 | Major |
| Human Serum Albumin | Lys-525 | Major |
| Human Serum Albumin | Lys-137 | Minor |
| Human Serum Albumin | Lys-351 | Minor |
| Human Serum Albumin | Lys-541 | Minor |
Data from studies on tolmetin glucuronide. nih.govnih.gov
While specific data for this compound is not available, these findings with other acyl glucuronides highlight the potential for this metabolite to form covalent adducts with proteins like serum albumin.
Theoretical and In Silico Approaches to Predict Glucuronide Disposition and Reactivity
In silico methods are increasingly valuable in the early stages of drug development for predicting the metabolic fate and potential reactivity of new chemical entities, thereby reducing the need for extensive experimental work. nih.govfrontiersin.org
Computational Modeling for Acyl Glucuronide Stability and Degradation
The stability of an acyl glucuronide is a critical factor in its potential to cause toxicity. nih.gov Computational models can be used to predict the degradation half-life of these metabolites. A common approach involves establishing a correlation between the degradation half-life of the acyl glucuronide and a more easily determined parameter, such as the hydrolysis half-life of the corresponding methyl ester derivative. nih.gov
Furthermore, completely in silico models have been developed that correlate the acyl glucuronide's reactivity with the predicted 13C NMR chemical shift of the carbonyl carbon and various steric descriptors. nih.gov These models, often employing partial least squares (PLS) analysis, can provide a rapid and cost-effective means of ranking the reactivity of potential drug candidates. nih.gov High-throughput assays, some using 18O-labeling, have also been developed to assess acyl glucuronide stability, which can be correlated with computational predictions. nih.gov
Prediction of Metabolic Pathways and Enzyme Involvement
Predicting the metabolic pathways of a drug candidate is a fundamental part of ADME (absorption, distribution, metabolism, and excretion) evaluation. frontiersin.org Several in silico tools, such as BioTransformer, Meteor, and TIMES, are available to predict the metabolites of a given compound, including those formed through Phase I and Phase II metabolism like glucuronidation. frontiersin.org
These programs simulate various metabolic reactions and can predict the formation of metabolites across multiple generations. frontiersin.org For glucuronidation, these tools can help identify the potential sites on a molecule where a glucuronic acid moiety might be attached. This is crucial for understanding the metabolic profile of a drug like solabegron and its primary metabolite, the O-acyl glucuronide. While specific in silico predictions for this compound are not publicly documented, the general methodologies are well-established for predicting the involvement of specific UDP-glucuronosyltransferase (UGT) enzyme isoforms. nih.gov
Future Research Directions and Translational Implications for Acyl Glucuronides in Drug Discovery
Development of Predictive Models for Acyl Glucuronide Formation and Reactivity
Currently, there are no publicly available predictive models developed specifically for the formation and reactivity of solabegron (B109787) acyl glucuronide. However, the pharmaceutical sciences community is actively developing in silico and in vitro models to predict the behavior of AGs in general.
Future research focused on solabegron would likely involve:
In Silico Modeling : Developing computational models to predict the reactivity of solabegron acyl glucuronide. Such models often use parameters like the calculated (13)C NMR chemical shift of the carbonyl carbon and steric descriptors to estimate the degradation half-life of the AG. nih.gov This approach allows for early-stage risk assessment without the need for synthesizing the metabolite. nih.gov
Kinetic Studies : Performing kinetic studies on synthetic this compound to benchmark its reactivity. nih.gov This could involve correlating the degradation half-life of the acyl glucuronide with the hydrolysis half-life of a more easily synthesized methyl ester derivative. nih.gov
Structure-Property Relationships : Establishing relationships between the chemical structure of solabegron and the resulting reactivity of its AG metabolite. This can help in understanding the key structural features that influence stability. rsc.org
These predictive tools are crucial in the early stages of drug design, offering a cost-effective and accurate way to guide the development of safer drug candidates. nih.gov
Strategies for Rational Drug Design to Mitigate Acyl Glucuronide-Related Liabilities
Although specific liabilities related to this compound have not been publicly documented, general strategies in rational drug design aim to minimize the potential risks associated with AG metabolites. These risks stem from the reactivity of AGs, which can lead to intramolecular rearrangement (acyl migration) and the formation of covalent bonds with proteins. researchgate.netnih.gov
Strategies that could be applied to a compound like solabegron include:
Structural Modification : Modifying the carboxylic acid group of the parent drug to reduce the reactivity of the resulting AG. This is a primary strategy to design out potential toxicity.
Bioisosteric Replacement : Replacing the carboxylic acid moiety with another functional group that mimics its properties but does not form a reactive AG.
Pro-drug approach : Designing a pro-drug that is converted to the active compound in vivo, potentially altering the metabolic pathway to avoid the formation of a reactive AG.
The goal of these strategies is to create new chemical entities with an improved safety profile while maintaining therapeutic efficacy.
Novel Analytical Methodologies for High-Throughput Screening of Acyl Glucuronide Stability
Detailed analytical methods for the high-throughput screening of this compound stability are not described in the available literature. However, the field has seen the development of innovative techniques applicable to AGs in general.
Future research could leverage methodologies such as:
LC-MS Based Acyl Migration Assays : Rapid in vitro assays using liquid chromatography-mass spectrometry (LC-MS) can assess the reactivity of AGs by measuring their acyl migration rates. nih.gov This method can rank compounds based on stability and does not require the synthesis of authentic standards, making it suitable for early drug discovery. nih.gov
¹⁸O-Labeling Method : An improved high-throughput assay based on the rate of ¹⁸O-incorporation from [¹⁸O] water can determine AG stability. nih.gov This method simplifies the workflow, requires no specific LC method development, and can be used for in situ-formed AGs, facilitating liability assessment early on. nih.gov
Peptide Adduct Formation : A novel technique measures the rate of reaction of rearranged AG metabolites with a peptide (e.g., Lys-Phe) to form adducts. nih.gov The amount of peptide adduct generated is proportional to the reactivity of the AG, allowing for a ranking of covalent binding potential. nih.gov
These advanced analytical methods are essential for efficiently screening large numbers of compounds and identifying those with a lower risk of forming unstable AGs. nih.govnih.gov
Broader Scientific Implications for Understanding Metabolite-Mediated Biological Processes
The study of specific metabolites like this compound contributes to the broader understanding of how drug metabolites can mediate biological processes. While all individuals taking carboxylate drugs that form reactive AGs will likely form covalent drug-protein adducts, these are typically benign. researchgate.net However, in some cases, these reactive metabolites may initiate toxicity or immune responses. researchgate.net
Further investigation into this compound could provide insights into:
Metabolite-Protein Interactions : Identifying which proteins this compound may bind to and the biological consequences of these interactions. It is known from in vitro experiments with other drugs that proteins such as serum albumin can be covalently modified by AGs. researchgate.net
Role of UGT Enzymes : Investigating which specific UDP-glucuronosyltransferase (UGT) enzymes are responsible for the formation of this compound. For example, the glucuronidation of dabigatran, another drug that forms an AG, is primarily catalyzed by UGT2B15, with minor contributions from UGT1A9 and UGT2B7. nih.gov Understanding the specific enzymes involved can help predict potential drug-drug interactions.
Q & A
Q. Advanced Toxicity Profiling
- In vitro assays : Incubate acyl glucuronide with human serum albumin (HSA) or liver microsomes to quantify covalent adducts via Western blotting or ELISA using anti-adduct antibodies .
- Reactivity thresholds : Compare degradation half-life (t1/2) of the 1-β anomer; faster degradation (e.g., t1/2 < 1 hour) correlates with higher adduct formation .
- Computational predictors : Calculate electrophilicity index (ω) and lowest unoccupied molecular orbital (ELUMO) energies to estimate adduct-forming potential .
What structural factors influence the reactivity differences between this compound and its glucoside analogs?
Q. Comparative Reactivity Analysis
- Charge differences : The carboxylate group in glucuronides enhances intramolecular hydrogen bonding (e.g., between C4-OH and the aglycone), stabilizing transition states and reducing activation energy (ΔE) compared to neutral glucosides .
- Steric effects : Methyl substitutions on the aglycone slow transacylation rates; for example, dimethylation increases t1/2 by ~13-fold in glucuronides vs. glucosides .
- Computational validation : Use DFT to compare optimized geometries and hydrogen-bonding patterns in transition states .
How should contradictory data on in vitro vs. in vivo acyl glucuronide toxicity be reconciled?
Q. Data Contradiction Resolution
- Exposure thresholds : Measure systemic exposure (AUC) in preclinical species; toxicity risk increases when human AUC exceeds 1,000 ng·h/mL .
- Protein adduct persistence : Use proteomic profiling (e.g., LC-MS/MS) to identify long-lived adducts (e.g., on albumin) that may accumulate despite low in vitro reactivity .
- Species differences : Compare UGT enzyme specificity (e.g., human UGT1A3 vs. rodent isoforms) to contextualize interspecies variability .
What best practices ensure the stability of this compound during sample collection and storage?
Q. Stability Protocol
- Immediate acidification : Add 10% acetic acid to biological samples (e.g., urine, plasma) to halt enzymatic and non-enzymatic degradation .
- Storage conditions : Freeze samples at -80°C within 1 hour of collection; avoid repeated freeze-thaw cycles .
- Stabilizing agents : Include saccharic acid 1,4-lactone (10 mM) to inhibit β-glucuronidase activity in microsomal preparations .
How can computational models predict this compound degradation rates, and what are their limitations?
Q. Computational Validation
- DFT-based models : Calculate activation energy (ΔE) for the transacylation transition state; ΔE < 25 kcal/mol correlates with rapid degradation (e.g., t1/2 < 2 hours) .
- Limitations : Models may underestimate steric effects in bulky aglycones (e.g., dimethylated analogs) and fail to account for protein binding in vivo .
- Hybrid approaches : Combine DFT with machine learning to incorporate electronic (e.g., ELUMO) and steric descriptors (e.g., Taft constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
